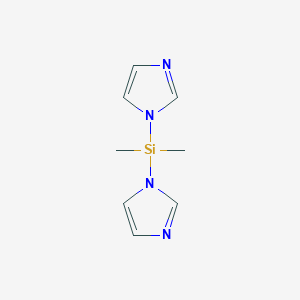

Di(imidazol-1-yl)-dimethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is a key component in many biological and pharmaceutical compounds .

Synthesis Analysis

Imidazole and its derivatives can be synthesized through various methods . One common method is the van Leusen imidazole synthesis, which uses tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis

Imidazole has a planar five-membered ring structure. It exists in two equivalent tautomeric forms because a hydrogen atom can be bound to one or another nitrogen atom .Chemical Reactions Analysis

Imidazole compounds are often used in the synthesis of peptides and as reagents in organic synthesis . They can react with amines to form amides, carbamates, and ureas .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment .科学的研究の応用

Imidazole Derivatives in Scientific Research

Chemistry and Synthetic Aspects

Imidazole derivatives, including compounds like "Di(imidazol-1-yl)-dimethylsilane", are known for their unique chemical structure that plays a crucial role in various biological processes. The chemistry and synthetic aspects of imidazoles have been extensively explored, with a focus on developing novel compounds that exhibit significant pharmacological activities. The synthetic procedures, including click chemistry, offer diverse pathways for creating imidazole derivatives with potential therapeutic applications (Sharma et al., 2016).

Antimicrobial and Antibacterial Activities

Imidazole derivatives have been studied for their antimicrobial activities. They serve as critical raw materials in the pharmaceutical industry for manufacturing drugs like anti-fungal agents ketoconazole and clotrimazole. The broad spectrum of antimicrobial activity makes imidazole derivatives valuable in developing new compounds to combat microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

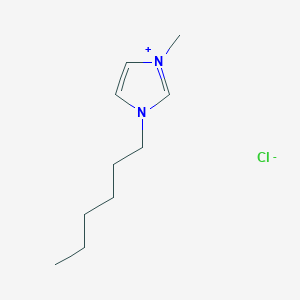

Imidazole derivatives, including potentially "Di(imidazol-1-yl)-dimethylsilane", find applications in corrosion inhibition, particularly in the petroleum industry. Their chemical structure, which includes a 5-membered heterocyclic ring and a long hydrocarbon chain, allows them to form hydrophobic films on metal surfaces, effectively inhibiting corrosion. This application highlights the versatility of imidazole derivatives beyond pharmaceutical uses (Sriplai & Sombatmankhong, 2023).

Analytical and Separation Techniques

Imidazole derivatives are also incorporated into materials used in analytical and separation techniques. Their unique properties, such as the ability to modify the surface of silica or polymers, have made them suitable for applications in solid-phase extraction, liquid and gas chromatography, and capillary electrochromatography. The modification of materials with imidazole-based ionic liquids exemplifies the innovative use of these compounds in enhancing the efficiency of analytical methods (Vidal, Riekkola, & Canals, 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

di(imidazol-1-yl)-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4Si/c1-13(2,11-5-3-9-7-11)12-6-4-10-8-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAXRSCCGNYTLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(N1C=CN=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1-imidazolyl)dimethylsilane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。